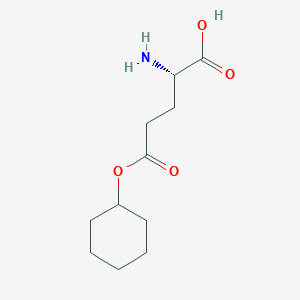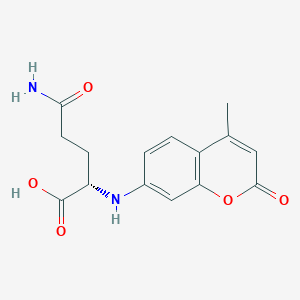
L-Arginine 7-amido-4-methylcoumarin dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound derived from L-arginine, a naturally occurring amino acid, and 4-methylcoumarin, a derivative of coumarin . This compound is widely utilized in scientific research as a fluorogenic substrate for cathepsin H, enabling precise quantification of its activity . It is also known for its applications in studying protein-protein interactions, enzyme kinetics, and receptor binding .
作用機序
Target of Action
L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a specific substrate for cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .
Mode of Action
The compound possesses an L-arginine moiety capable of binding to amino acid residues on proteins, along with a 4-methylcoumarin moiety that can bind to nucleic acids . It interacts with its target, cathepsin H, by binding to the active site of the enzyme .
Biochemical Pathways
The interaction of this compound with cathepsin H affects the protein degradation pathway. Cathepsin H is involved in the breakdown of intracellular proteins, and by acting as a substrate for this enzyme, the compound plays a role in this biochemical pathway .
Pharmacokinetics
The compound is soluble in 50% acetic acid (50 mg/ml), yielding a clear solution . It is also soluble at 1 mM in DMSO , which could potentially influence its absorption and distribution in biological systems.
Result of Action
Upon binding to cathepsin H, the compound undergoes cleavage, yielding a blue fluorescent solution . This fluorescence can be detected through fluorescence spectroscopy , providing a quantitative measure of cathepsin H activity .
Action Environment
The fluorescence of the compound is unaffected by pH over the range of pH 4 to pH 7.1
生化学分析
Biochemical Properties
L-Arginine 7-amido-4-methylcoumarin dihydrochloride plays a significant role in biochemical reactions, primarily as a substrate for proteases. It is a specific substrate for cathepsin H, an enzyme involved in protein degradation and processing . The compound interacts with cathepsin H by binding to its active site, where the L-arginine moiety binds to amino acid residues on the enzyme, and the 4-methylcoumarin moiety is cleaved, resulting in a fluorescent product . This interaction allows for the quantitative determination of cathepsin H activity. Additionally, this compound can also serve as a substrate for other proteases such as aminopeptidase B, CD13 (pepN), pepC, and trypsin .
Cellular Effects
This compound influences various cellular processes through its interactions with proteases. By serving as a substrate for cathepsin H and other proteases, it can affect protein degradation pathways, which in turn can influence cell signaling pathways, gene expression, and cellular metabolism . The cleavage of this compound by these enzymes results in the release of a fluorescent product, which can be used to monitor enzyme activity and study cellular processes in real-time .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with proteases at the molecular level. The L-arginine moiety of the compound binds to the active site of the enzyme, while the 4-methylcoumarin moiety is cleaved, resulting in a fluorescent product . This cleavage event is crucial for the compound’s function as a fluorogenic substrate, allowing researchers to monitor enzyme activity through fluorescence spectroscopy . The binding interactions and subsequent cleavage of this compound provide insights into the enzyme’s activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves the coupling of L-arginine with 4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s purity and identity .
化学反応の分析
Types of Reactions
L-Arginine 7-amido-4-methylcoumarin dihydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases . The hydrolysis of the amide bond by cathepsin H results in the release of a fluorescent product, which can be detected and quantified .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin H, and is carried out in an aqueous buffer solution at physiological pH (around 7.4) . The reaction conditions are optimized to ensure maximum enzyme activity and substrate turnover .
Major Products Formed
The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used to measure the activity of the protease enzyme .
科学的研究の応用
L-Arginine 7-amido-4-methylcoumarin dihydrochloride has diverse applications in scientific research:
類似化合物との比較
L-Arginine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific substrate properties for cathepsin H. Similar compounds include:
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.
D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Utilized in studies involving adenosine A2A receptor.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another variant used for similar applications.
These compounds share similar structural features but differ in their specific enzyme targets and applications, highlighting the versatility and specificity of this compound in scientific research .
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJRBUFCDSWOX-LTCKWSDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














